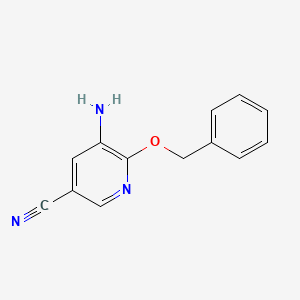
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 6-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions. For instance, the reaction of the indole derivative with dimethyl carbonate in the presence of a base can yield the methoxycarbonyl-substituted indole.
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the laboratory synthesis routes. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., AlCl3) and specific conditions depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of indole-based biological activities and their mechanisms.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(Methoxycarbonyl)-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
3-(Methoxycarbonyl)-1H-indole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.
3-(Methoxycarbonyl)-1H-indole-7-carboxylic acid: Similar structure but with the carboxylic acid group at the 7-position.
Uniqueness
3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid is unique due to the specific positioning of the methoxycarbonyl and carboxylic acid groups, which can influence its reactivity and biological activity. The 6-position carboxylic acid group can participate in unique interactions that are not possible with other positional isomers, making it a valuable compound for targeted research and applications.
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
3-methoxycarbonyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-5-12-9-4-6(10(13)14)2-3-7(8)9/h2-5,12H,1H3,(H,13,14) |
InChIキー |
SLTYXTCPXGFHTP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


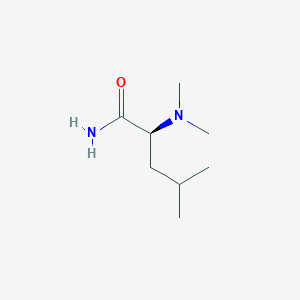
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)

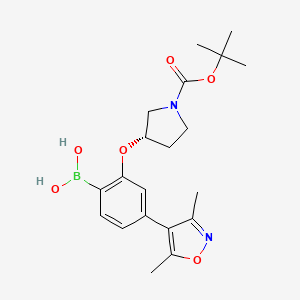

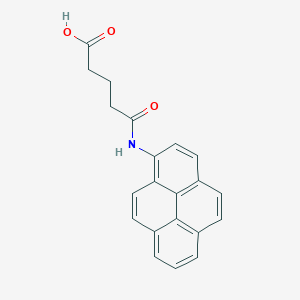

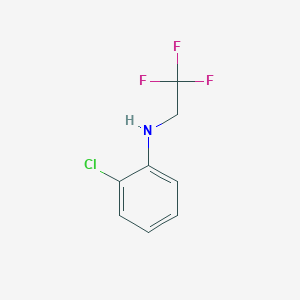
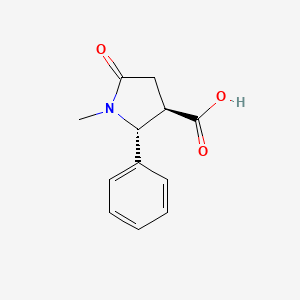
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13085976.png)
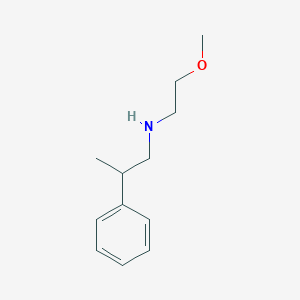
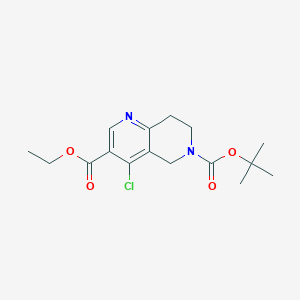
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)
